

Spectroscopic Profile of Ethyl 4,5-dimethoxy-2-nitrobenzoate: A Technical Overview

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Compound of Interest

Compound Name: *Ethyl 4,5-dimethoxy-2-nitrobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of **Ethyl 4,5-dimethoxy-2-nitrobenzoate**, a key intermediate in various synthetic pathways. This document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, presenting a comprehensive resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Overview

Ethyl 4,5-dimethoxy-2-nitrobenzoate possesses a substituted benzene ring at its core, featuring two methoxy groups, a nitro group, and an ethyl ester functionality. These structural features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in complex reaction mixtures.

Below is a diagram illustrating the chemical structure of **Ethyl 4,5-dimethoxy-2-nitrobenzoate**.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Ethyl 4,5-dimethoxy-2-nitrobenzoate**. Disclaimer: The data presented below is predicted and should be confirmed with experimental results.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H
~7.0	s	1H	Ar-H
4.3 - 4.5	q	2H	-OCH ₂ CH ₃
~4.0	s	3H	-OCH ₃
~3.9	s	3H	-OCH ₃
1.3 - 1.5	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~155	Ar-C-OCH ₃
~150	Ar-C-OCH ₃
~140	Ar-C-NO ₂
~125	Ar-C
~115	Ar-CH
~110	Ar-CH
~62	-OCH ₂ CH ₃
~56	-OCH ₃
~56	-OCH ₃
~14	-OCH ₂ CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1530	Strong	N-O asymmetric stretch (nitro)
~1350	Strong	N-O symmetric stretch (nitro)
~1270	Strong	C-O stretch (ester)
~1220, ~1020	Strong	C-O stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for aromatic esters like **Ethyl 4,5-dimethoxy-2-nitrobenzoate**. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Switch the probe to the carbon channel.
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the

chemical shifts to the internal standard.

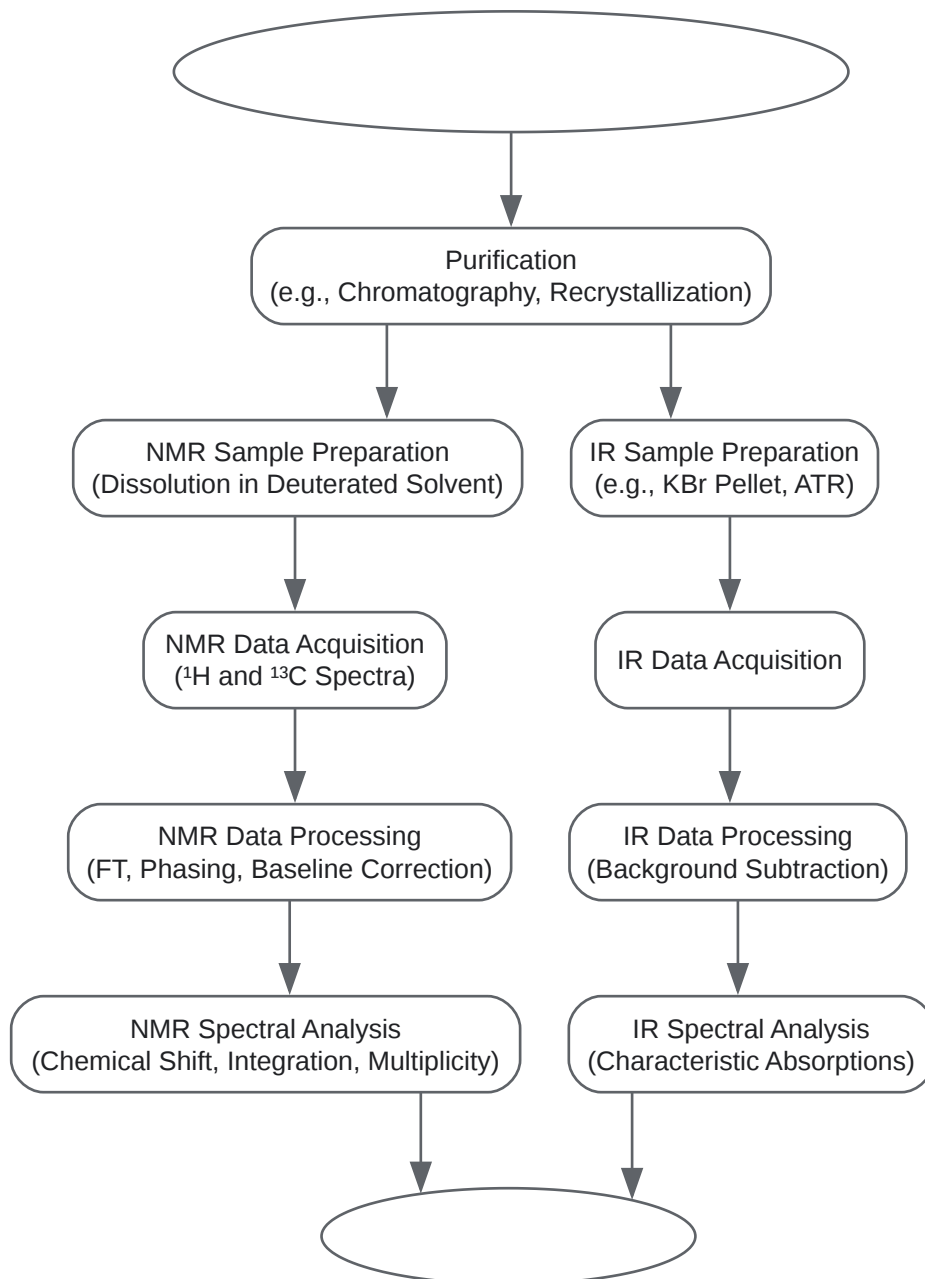
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like **Ethyl 4,5-dimethoxy-2-nitrobenzoate**.

General Workflow for Spectroscopic Characterization



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